molecular formula C13H19NO7 B8646259 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate CAS No. 918448-51-8

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate

Katalognummer: B8646259
CAS-Nummer: 918448-51-8
Molekulargewicht: 301.29 g/mol
InChI-Schlüssel: ANNPXUUGXLJRAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate is a complex organic compound that features a pyrrolidine-2,5-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate typically involves the reaction of butyl butyrate with 2,5-dioxopyrrolidin-1-yl carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl butyrate is unique due to its specific butyl ester moiety, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the butyl group plays a crucial role .

Eigenschaften

CAS-Nummer

918448-51-8

Molekularformel

C13H19NO7

Molekulargewicht

301.29 g/mol

IUPAC-Name

1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxybutyl butanoate

InChI

InChI=1S/C13H19NO7/c1-3-5-11(17)19-12(6-4-2)20-13(18)21-14-9(15)7-8-10(14)16/h12H,3-8H2,1-2H3

InChI-Schlüssel

ANNPXUUGXLJRAR-UHFFFAOYSA-N

Kanonische SMILES

CCCC(OC(=O)CCC)OC(=O)ON1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.